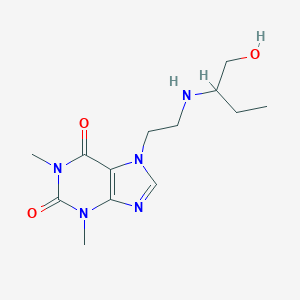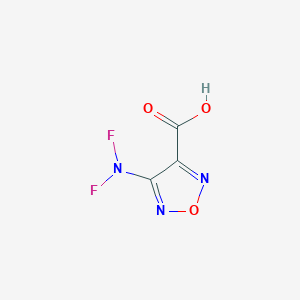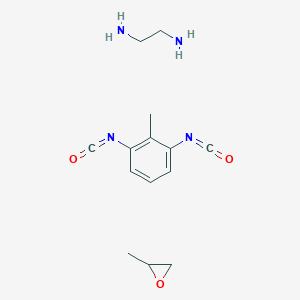
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane is a complex polymeric compound with the molecular formula C14H20N4O3 and a molecular weight of 292.33 g/mol. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves the polymerization of 1,2-ethanediamine with 1,3-diisocyanatomethylbenzene and methyloxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The compound’s unique properties make it useful in biological research, including studies on polymer interactions with biological molecules.
Industry: The polymer is used in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane involves its interaction with specific molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane can be compared with other similar compounds, such as:
1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane: This compound has a similar structure but different properties and applications.
1,6-diisocyanatohexane: Another polymer with distinct chemical properties and uses. The uniqueness of 1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane lies in its specific combination of monomers, leading to unique properties and applications.
Properties
CAS No. |
103051-65-6 |
|---|---|
Molecular Formula |
C14H20N4O3 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C9H6N2O2.C3H6O.C2H8N2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;3-1-2-4/h2-4H,1H3;3H,2H2,1H3;1-4H2 |
InChI Key |
CBIYHEVUZBOQQO-UHFFFAOYSA-N |
SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
Canonical SMILES |
CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C(CN)N |
Synonyms |
1,2-Ethanediamine, polymer with 1,3-diisocyanatomethylbenzene and methyloxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




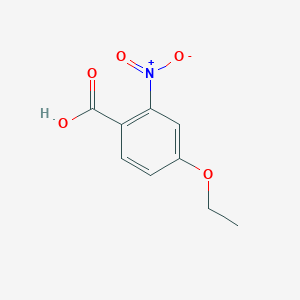
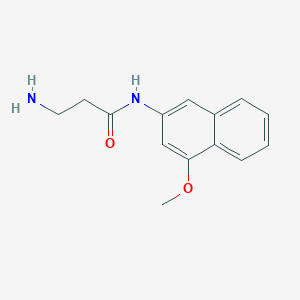
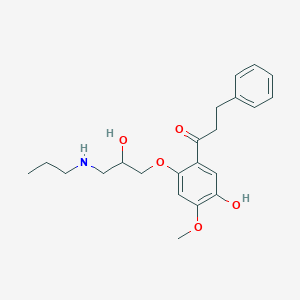
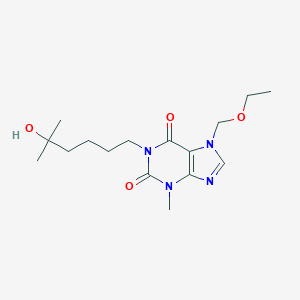
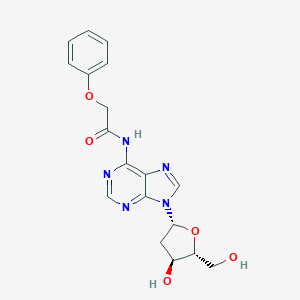
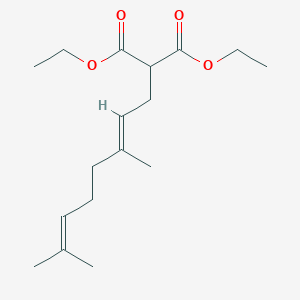

![N'-[[4-(dimethylamino)phenyl]methyl]benzohydrazide](/img/structure/B34050.png)
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)
